molecular formula C18H17F2N3O B2939873 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 923095-17-4

1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2939873
CAS No.: 923095-17-4
M. Wt: 329.351
InChI Key: URXDMSDWZDBXIB-UHFFFAOYSA-N
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Description

1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,6-difluorobenzylamine with 1-ethyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) and catalysts to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-difluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea
  • 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-2-yl)urea
  • 1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)thiourea

Uniqueness

1-(2,6-difluorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern on the benzyl and indole rings, which can influence its chemical reactivity and biological activity. The presence of the difluorobenzyl group may enhance its stability and binding affinity to certain targets compared to similar compounds.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c1-2-23-11-16(12-6-3-4-9-17(12)23)22-18(24)21-10-13-14(19)7-5-8-15(13)20/h3-9,11H,2,10H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXDMSDWZDBXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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